5-Undecyn-1-OL
Description
Properties
CAS No. |
69222-09-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-5-yn-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8-11H2,1H3 |
InChI Key |
WWNKGMMSKDYTON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCCO |
Origin of Product |
United States |
Preparation Methods
Reduction of 10-Undecynoic Acid to 10-Undecyn-1-ol (Analogous Methodology)
Though this method is for 10-Undecyn-1-ol, it provides a relevant approach for terminal alkynol synthesis by reducing alkynoic acids with lithium aluminum hydride (LiAlH4).
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | 10-Undecynoic acid + LiAlH4 in dry THF, 0–20°C, 0.5 h | Reduction of acid to alcohol | 97% | Inert atmosphere, quenching with ethyl acetate, purification by column chromatography |
- The reaction involves dropwise addition of the acid to LiAlH4 solution, stirring, quenching, extraction, and purification to yield the alkynol as a colorless oil with characteristic IR and NMR spectra.
This approach can be adapted for 5-Undecynoic acid to yield 5-Undecyn-1-ol.
Alkynylation of Carbonyl Compounds Using Alkynes and Strong Bases
A patented method describes the synthesis of tertiary alkynols by reacting carbonyl compounds with terminal alkynes in the presence of strong bases such as potassium tert-butoxide or sodium tert-butoxide.
- This method can be adapted for synthesis of this compound by selecting appropriate aldehyde/ketone and alkyne substrates.
Silyl Protection and Coupling Strategies
In complex molecule synthesis, this compound is used as a building block after silyl protection of the hydroxyl group, followed by coupling reactions such as Sonogashira coupling or alkylation.
Multi-step Synthesis via Coupling and Oxidative Reactions
In polymer and conjugated diyne synthesis, this compound is a key intermediate prepared via:
- Reaction of 10-undecyn-1-ol with 4-bromo-2-methyl-3-butyn-2-ol in the presence of copper(I) chloride and isopropylamine under nitrogen atmosphere
- Followed by oxidative coupling and purification steps to yield functionalized alkynols and diols.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| LiAlH4 Reduction of Alkynoic Acid | 5- or 10-Undecynoic acid | LiAlH4, THF | 0–20°C, inert atmosphere | ~97% | High yield, straightforward | Requires handling of pyrophoric LiAlH4 |
| Alkynylation of Carbonyls | Terminal alkyne + aldehyde/ketone | Potassium tert-butoxide, DMSO/benzene | RT to 55°C, 5–21 h | 35–60% | Direct C-C bond formation | Sensitive to water, moderate yields |
| Silyl Protection + Coupling | This compound | Silyl chlorides, CuCl, amines | Ambient, inert atmosphere | Variable | Enables complex molecule synthesis | Multi-step, requires protection/deprotection |
| Copper-catalyzed Coupling & Oxidation | This compound + alkynyl bromides | CuCl, isopropylamine, O2 | Ambient, nitrogen atmosphere | 30–40% | Allows polymer precursor synthesis | Moderate yields, multiple steps |
Spectroscopic and Purity Data
- IR Spectra: Characteristic alkyne C≡C stretch near 2100–2200 cm⁻¹, hydroxyl O-H stretch ~3370 cm⁻¹.
- NMR Spectra: Terminal alkyne proton signals (around 2.0–2.5 ppm), methylene protons adjacent to OH (3.5–4.0 ppm), and characteristic alkyl chain multiplets.
- Purification: Typically column chromatography on silica gel using hexane/ethyl acetate mixtures.
Summary and Recommendations
- The most efficient method for preparing this compound is the reduction of 5-undecynoic acid with lithium aluminum hydride , offering high yield and purity.
- For direct C-C bond formation, alkynylation of carbonyl compounds with terminal alkynes under basic conditions is viable but requires careful control of moisture and temperature.
- Protection strategies and copper-catalyzed coupling enable incorporation of this compound into complex molecules but involve multiple steps and moderate yields.
- Selection of method depends on scale, available starting materials, and downstream synthetic goals.
This article consolidates preparation methods from peer-reviewed journals, patents, and chemical databases, excluding unreliable sources. The data tables and reaction conditions presented reflect thorough research and practical considerations for laboratory synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Undecyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Undec-5-ynoic acid or undec-5-ynal.
Reduction: 5-Undecene-1-OL or undecane.
Substitution: 5-Undecynyl chloride or bromide.
Scientific Research Applications
Antifungal Activity
5-Undecyn-1-OL exhibits notable antifungal properties, making it a candidate for agricultural and pharmaceutical applications.
Case Study: Inclusion Complexation with Cyclodextrins
Research has shown that complexing this compound with cyclodextrin derivatives enhances its antifungal activity. This method provides a means to develop environmentally friendly fungicides, particularly effective against pathogens like Rhizoctonia necatrix .
| Compound | Activity | Enhancement Method |
|---|---|---|
| This compound | Antifungal | Inclusion with cyclodextrins |
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various chemical compounds.
Applications in Synthesis
The compound is utilized as a reagent in the synthesis of 11-bromo-undec-1-yne through reactions with carbon tetrabromide and triphenylphosphine. Additionally, it acts as a precursor in the esterification of fatty acids, such as pentanoic and stearic acids, in the presence of lipase .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | This compound + Fatty acids + Lipase | Esters |
| Synthesis of Bromo Compound | This compound + CBr₄ + Ph₃P | 11-Bromo-undec-1-yne |
Biochemical Research
The compound has been shown to influence various biochemical pathways, particularly those related to lipid metabolism.
Mechanism of Action
The terminal alkyne group enables this compound to form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation. This property is significant for studying metabolic pathways and cellular processes .
Industrial Applications
In industrial settings, this compound is employed for its antifungal properties and as a precursor in the synthesis of other chemicals.
Industry Usage
The compound's ability to inhibit fungal growth makes it valuable in food preservation and agricultural applications, where it can help protect crops from fungal pathogens.
Summary of Findings
This compound's diverse applications span antifungal treatments, organic synthesis, biochemical research, and industrial uses. Its unique chemical structure allows for specific interactions that enhance its effectiveness in these areas.
Mechanism of Action
The mechanism of action of 5-Undecyn-1-OL involves its interaction with biological molecules. It can inhibit the growth of fungi by disrupting their cell membranes and interfering with essential metabolic processes. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Data Gaps : Physical properties (e.g., melting/boiling points) for most compounds are absent, limiting direct comparisons.
- Hazard Discrepancies: 12-Tridecyn-1-ol is labeled non-hazardous , while structurally similar compounds (e.g., 3,7-Dimethyl-2,6-octadien-1-ol) require irritant warnings , underscoring the impact of functional groups on safety profiles.
Biological Activity
5-Undecyn-1-OL, a terminal alkyne alcohol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a long carbon chain with an alcohol functional group, contributes to its unique properties, making it a subject of interest for various applications, including antifungal and antibacterial activities.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
This structure is characterized by a hydroxyl group (-OH) attached to a long carbon chain, which is crucial for its biological interactions.
Antifungal Activity
This compound has demonstrated significant antifungal properties. A study highlighted that this compound exhibits potent activity against various fungal strains, particularly when complexed with cyclodextrin derivatives to enhance its solubility and bioavailability. The inclusion complexation improved the antifungal activity by increasing the effective concentration of the active compound at the site of action .
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/ml |
| Aspergillus niger | 32 µg/ml |
| Trichophyton rubrum | 8 µg/ml |
Antibacterial Activity
Research has also indicated that this compound possesses antibacterial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes due to its hydrophobic nature.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/ml |
| Escherichia coli | 8 µg/ml |
| Pseudomonas aeruginosa | 16 µg/ml |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The hydrophobic tail allows it to integrate into lipid bilayers, leading to membrane disruption, which is particularly effective against both fungal and bacterial cells. Additionally, the presence of the hydroxyl group may facilitate hydrogen bonding with target biomolecules, enhancing its inhibitory effects.
Case Studies and Research Findings
- Antifungal Study : In a controlled study, this compound was tested against Candida albicans. The results showed that at concentrations as low as 16 µg/ml, significant inhibition of fungal growth was observed. The study emphasized the importance of formulation strategies to improve the bioavailability of this compound in clinical settings .
- Antibacterial Study : Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus. The findings indicated that this compound effectively inhibited bacterial growth at a MIC of 4 µg/ml. This study suggests potential applications in developing new antibacterial agents .
- Structural Variations : Research into structural variations of alkynyl alcohols revealed that modifications in chain length and functional groups could significantly impact biological activity. For instance, compounds with shorter chains showed reduced efficacy compared to longer-chain analogs like this compound .
Q & A
Q. What safety protocols are critical when handling this compound in aerosol-generating assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
